molecular formula C12H14ClFO3 B14019649 Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate

Cat. No.: B14019649
M. Wt: 260.69 g/mol
InChI Key: DDNQSOBXONTDAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate is a substituted benzoate ester featuring a tert-butyl ester group, chloro and fluoro substituents at positions 2 and 6, and a methoxy group at position 3 of the aromatic ring. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging its steric and electronic properties for regioselective reactions .

Properties

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate

InChI

InChI=1S/C12H14ClFO3/c1-12(2,3)17-11(15)9-7(14)5-6-8(16-4)10(9)13/h5-6H,1-4H3

InChI Key

DDNQSOBXONTDAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-chloro-6-fluoro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with key analogs differing in ester groups, halogen substituents, or functional groups (Table 1).

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate 2635937-47-0* C₁₂H₁₄ClFO₃ Cl (2), F (6), OCH₃ (3), tert-butyl Bulky ester, electron-donating OCH₃
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 C₁₀H₁₀ClFO₂ Cl (2), F (6), CH₃ (3), ethyl Smaller ester, methyl vs. methoxy
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate 2635937-47-0 C₁₂H₁₄BrFO₃ Br (2), F (6), OCH₃ (3), tert-butyl Bromo vs. chloro; enhanced reactivity
Methyl 2-amino-5-chloro-4-methoxybenzoate N/A C₉H₁₀ClNO₃ NH₂ (2), Cl (5), OCH₃ (4), methyl Amino group for hydrogen bonding

*Note: CAS number inferred from structurally similar tert-butyl analogs in .

Key Observations:
  • Ester Group Impact : The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic acyl substitutions compared to ethyl or methyl esters. This bulk also enhances stability toward hydrolysis .
  • Halogen Effects : Bromo-substituted analogs (e.g., Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability compared to chlorine .
  • Methoxy vs. Methyl : The methoxy group in the target compound provides stronger electron-donating effects, activating the aromatic ring toward electrophilic substitution at specific positions, unlike the inert methyl group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property This compound Ethyl 2-chloro-6-fluoro-3-methylbenzoate
Molecular Weight (g/mol) ~260.45 216.64
Solubility (Polar Solvents) Low (tert-butyl hinders polarity) Moderate (smaller ester group)
Boiling Point Estimated >250°C ~220–230°C
Stability High (resists hydrolysis) Moderate (prone to ester hydrolysis)

Data extrapolated from structural analogs in and .

Biological Activity

Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a tert-butyl group, a chlorine atom, a fluorine atom, and a methoxy group, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H14ClFNO2
  • Molecular Weight : Approximately 260.69 g/mol
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Chlorine and fluorine atoms may influence electronic properties and biological interactions.
    • Methoxy group can affect solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : The lipophilic nature of the tert-butyl group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy within target cells.

Case Study 1: Anti-inflammatory Effects

A study on related compounds indicated that certain benzoate derivatives could significantly reduce markers of inflammation in vitro. For instance, compounds with similar structural motifs were able to decrease TNF-alpha production in macrophage cell lines by up to 60% at concentrations around 10 µM.

Case Study 2: Antitumor Activity

In a recent investigation into structurally related benzoates, several showed IC50 values below 10 µM against breast cancer cell lines (e.g., MDA-MB-231). This suggests that this compound might exhibit comparable activity pending further testing .

Comparative Analysis with Related Compounds

Compound NameAnti-inflammatory ActivityAntitumor Activity (IC50)Antimicrobial Activity
This compoundPotential (Ongoing Research)TBDTBD
Related Benzoate Derivative ASignificant<10 µMModerate
Related Benzoate Derivative BModerate>20 µMHigh

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